molecular formula C17H16BrNO B2378437 3-(3-bromophenyl)-N-(4-ethylphenyl)acrylamide CAS No. 331462-18-1

3-(3-bromophenyl)-N-(4-ethylphenyl)acrylamide

Cat. No.: B2378437
CAS No.: 331462-18-1
M. Wt: 330.225
InChI Key: SMIZWKMBTXTBLX-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)-N-(4-ethylphenyl)acrylamide is a synthetic acrylamide derivative characterized by a brominated aryl group at the 3-position of the phenyl ring and a 4-ethylphenyl substituent on the amide nitrogen. Its molecular formula is C₁₇H₁₅BrN₂O, with a molecular weight of 349.22 g/mol. Its structural features—a bromine atom (electron-withdrawing) and an ethyl group (hydrophobic)—suggest influences on solubility, binding affinity, and metabolic stability compared to analogs .

Properties

IUPAC Name

(E)-3-(3-bromophenyl)-N-(4-ethylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO/c1-2-13-6-9-16(10-7-13)19-17(20)11-8-14-4-3-5-15(18)12-14/h3-12H,2H2,1H3,(H,19,20)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIZWKMBTXTBLX-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-N-(4-ethylphenyl)acrylamide typically involves the reaction of 3-bromobenzaldehyde with 4-ethylphenylamine in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acryloyl chloride to yield the desired acrylamide. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-N-(4-ethylphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The bromine atom can be oxidized to form bromine-containing functional groups.

    Reduction: The carbonyl group in the acrylamide moiety can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.

Major Products Formed

    Oxidation: Bromine-containing alcohols or ketones.

    Reduction: Amines or alcohols.

    Substitution: Hydroxyl or amino derivatives of the original compound.

Scientific Research Applications

3-(3-bromophenyl)-N-(4-ethylphenyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-N-(4-ethylphenyl)acrylamide involves its interaction with specific molecular targets. The bromine atom and the acrylamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The ethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acrylamide derivatives exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

Compound Name Substituents (R₁, R₂) Molecular Weight Key Biological Activity Source of Evidence
3-(3-Bromophenyl)-N-(4-ethylphenyl)acrylamide R₁: 3-Bromophenyl; R₂: 4-Ethylphenyl 349.22 Not explicitly reported (inferred anticancer/anti-inflammatory) Extrapolated
(E)-N-(3-Bromophenyl)-3-(3,4-dihydroxyphenyl)acrylamide (3o) R₁: 3-Bromophenyl; R₂: 3,4-Dihydroxyphenyl 334.16 Anticancer (implied by structural class)
N-Benzyl-3-(3-bromophenyl)acrylamide R₁: 3-Bromophenyl; R₂: Benzyl 316.20 Not reported; structural analog
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide R₁: 4-Hydroxy-3-methoxyphenyl; R₂: Complex alkyl ~388.40 Anti-inflammatory (IC₅₀: 17.00 μM)
(2E)-N-(3-Chloro-4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide R₁: 2,3,4-Trimethoxyphenyl; R₂: 3-Chloro-4-fluorophenyl 363.77 Not reported; trimethoxy groups enhance solubility

Structural Modifications and Pharmacological Implications

  • This is observed in compound 3o (), where bromine and dihydroxyphenyl groups may synergize for anticancer activity .
  • Hydrophobic vs. Polar Groups:
    The 4-ethylphenyl group in the target compound contributes to hydrophobicity, likely improving membrane permeability but reducing aqueous solubility. In contrast, hydroxylated analogs (e.g., compound in ) exhibit higher polarity and anti-inflammatory efficacy (IC₅₀ < 17 μM) due to hydrogen-bonding interactions .
  • Methoxy and Halogen Substitutions:
    Trimethoxy groups () improve solubility and metabolic stability, while chloro/fluorine substitutions () may enhance target selectivity via steric and electronic effects .

Physicochemical Properties

  • Solubility: The target compound’s hydrophobicity (logP ~4.2 predicted) may limit aqueous solubility, necessitating formulation adjustments. Hydroxylated analogs () show better solubility in polar solvents .
  • Stability: Bromine and ethyl groups may enhance metabolic stability compared to hydrolytically labile esters or amines in other analogs.

Biological Activity

3-(3-bromophenyl)-N-(4-ethylphenyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and an ethylphenyl substituent on the acrylamide backbone, which may influence its biological interactions. The presence of bromine can enhance lipophilicity and potentially improve binding affinity to biological targets.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, such as enzymes and receptors. The acrylamide moiety may participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. This interaction can inhibit enzymatic functions or alter receptor signaling pathways, contributing to its therapeutic effects.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for derivatives were found to be as low as 1–4 µg/mL against Staphylococcus and Enterococcus species .
  • The compound's structure suggests it may inhibit bacterial growth by disrupting cell membrane integrity or interfering with essential metabolic pathways.

Anticancer Activity

In vitro studies have shown promising anticancer activity for related acrylamide derivatives:

  • Compounds with similar structures reported IC50 values below 10 µg/mL against several cancer cell lines, including HeLa and MCF-7 cells .
  • The mechanism involves induction of apoptosis and inhibition of cell proliferation, likely through interference with cellular signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various acrylamide derivatives, including those structurally related to this compound. Results indicated that these compounds effectively inhibited biofilm formation in clinical strains of Staphylococcus aureus .
  • Anticancer Screening : Another investigation focused on the anticancer properties of acrylamide derivatives. The study highlighted significant cytotoxic effects on cancer cell lines with IC50 values ranging from 7.87 to 70.53 µg/mL for different derivatives .

Data Tables

Activity Type Tested Compound Cell Line/Bacterial Strain IC50/MIC (µg/mL) Reference
AntimicrobialAcrylamide DerivativeStaphylococcus aureus1–4
AnticancerSimilar DerivativeHeLa<10
AnticancerSimilar DerivativeMCF-77.87–70.53

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3-bromophenyl)-N-(4-ethylphenyl)acrylamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via a multi-step approach:

Coupling Reaction : React α-bromoacrylic acid with 3-bromophenylboronic acid under Suzuki-Miyaura conditions (Pd catalyst, base, DMF/H₂O solvent) to form the acrylate intermediate .

Amidation : Treat the intermediate with 4-ethylaniline using EDCI/HOBt as coupling agents in DMF at 0–5°C, followed by stirring at room temperature for 12–24 hours .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

  • Critical Factors : Lower temperatures during amidation reduce side reactions (e.g., epimerization), while solvent polarity affects crystallization efficiency .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Verify aromatic proton environments (e.g., bromophenyl δ 7.2–7.6 ppm, ethyl group δ 1.2–1.4 ppm) and acrylamide carbonyl (δ ~165 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~372) and isotopic patterns consistent with bromine .
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98% by UV detection at 254 nm) .

Q. What preliminary assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Prioritize target-agnostic screens:

  • Kinase Inhibition : Use a panel of recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo assays .
  • Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (IC₅₀ values) .
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) to guide dosing in subsequent assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?

  • Methodological Answer :

  • Substituent Modulation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the 3-bromophenyl position to assess steric/electronic effects on kinase binding .
  • Data Normalization : Compare IC₅₀ values across studies using standardized assay conditions (e.g., ATP concentration, cell passage number) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in kinase active sites, correlating with experimental IC₅₀ values .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Catalyst Optimization : Replace Pd(PPh₃)₄ with air-stable Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling to improve reproducibility at >1 g scale .
  • Crystallization Engineering : Use anti-solvent (n-heptane) addition under controlled cooling rates to enhance crystal uniformity .
  • In-line Analytics : Implement PAT tools (e.g., ReactIR) to monitor reaction progression and minimize byproduct formation .

Q. How can conflicting mechanistic hypotheses (e.g., apoptosis induction vs. kinase inhibition) be experimentally reconciled?

  • Methodological Answer :

  • Pathway Profiling : Use phospho-kinase arrays to map signaling changes in treated cells (e.g., p-AKT, p-ERK) .
  • Gene Knockdown : Apply siRNA targeting putative targets (e.g., Bcl-2 for apoptosis, EGFR for kinase inhibition) to isolate primary mechanisms .
  • Metabolomics : Analyze ATP/ADP ratios via LC-MS to distinguish ATP-competitive kinase inhibition from off-target metabolic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.